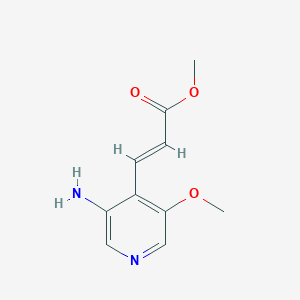

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate, which accurately reflects its structural composition and stereochemical configuration. The compound is registered under Chemical Abstracts Service number 1045858-57-8, providing a unique identifier for database searches and chemical procurement. Alternative nomenclature includes the simplified form "Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate," which is commonly used in chemical literature and commercial catalogs.

The molecular formula C10H12N2O3 indicates a composition of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 208.21 grams per mole. This molecular weight has been consistently reported across multiple commercial sources, with only minor variations (208.22) attributed to rounding differences in different databases. The molecular formula reveals several key structural features: the presence of a pyridine ring system (contributing one nitrogen atom), an amino group (contributing the second nitrogen), a methoxy group, and an acrylate ester functionality.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H12N2O3 | |

| Molecular Weight | 208.21 g/mol | |

| Chemical Abstracts Service Number | 1045858-57-8 | |

| MDL Number | MFCD11052848 | |

| ChemSpider ID | 22943065 |

The Simplified Molecular Input Line Entry System representation COC(=O)\C=C\c1c(N)cncc1OC provides a detailed description of the molecular connectivity and confirms the (E)-configuration of the acrylate double bond. The International Chemical Identifier string 1S/C10H12N2O3/c1-14-9-6-12-5-8(11)7(9)3-4-10(13)15-2/h3-6H,11H2,1-2H3/b4-3+ further validates the structural assignment and stereochemistry. The calculated LogP value of 1.43980 suggests moderate lipophilicity, while the topological polar surface area of 74.44 square angstroms indicates significant polar character due to the nitrogen and oxygen atoms.

特性

IUPAC Name |

methyl (E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-14-9-6-12-5-8(11)7(9)3-4-10(13)15-2/h3-6H,11H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKKGZUKXYPUMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CN=C1)N)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Laboratory-Scale Synthesis

A representative laboratory synthesis proceeds as follows:

- Setup: In a dry reaction vessel equipped with stirring, 3-amino-5-methoxypyridine is dissolved in an appropriate solvent.

- Base Addition: Sodium hydride or potassium carbonate is added slowly under inert atmosphere to deprotonate the amino group.

- Methyl Acrylate Addition: Methyl acrylate is added dropwise to the reaction mixture.

- Reaction: The mixture is stirred at room temperature or slightly elevated temperature (25–50 °C) for 8–24 hours.

- Work-up: The reaction mixture is quenched with water, extracted with organic solvents, and the combined organic layers are dried.

- Purification: The crude product is purified by silica gel column chromatography using suitable eluents (e.g., ethyl acetate/hexane mixtures).

- Yield and Purity: Typical yields range from 70% to 85% with purity >95% confirmed by chromatographic and spectroscopic methods.

Industrial-Scale Considerations

- Batch or Continuous Flow: Industrial production may use batch reactors or continuous flow systems to optimize yield and throughput.

- Catalyst/Base Optimization: Potassium carbonate is preferred for cost and handling; sodium hydride may be used for higher reactivity.

- Reaction Monitoring: In-line HPLC or GC monitoring ensures reaction completeness and minimizes by-products.

- Purification: Crystallization or automated chromatography systems improve scalability.

Comparative Analysis of Preparation Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Base | Sodium hydride or potassium carbonate | Potassium carbonate preferred for safety |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or alcohols | Environmentally friendly solvents preferred |

| Reaction Temperature | 25–50 °C | Controlled 30–60 °C |

| Reaction Time | 8–24 hours | Optimized to 6–12 hours |

| Purification | Column chromatography | Crystallization or continuous chromatography |

| Yield (%) | 70–85% | 75–90% |

| Purity (%) | >95% | >95% |

Research Findings and Optimization

- Base Selection: Sodium hydride provides stronger deprotonation but requires careful handling due to reactivity; potassium carbonate offers safer operation with slightly longer reaction times.

- Solvent Effects: Polar aprotic solvents increase reaction rates but may complicate purification; alcohol solvents simplify work-up but may reduce nucleophilicity.

- Temperature Influence: Mild heating accelerates reaction without causing side reactions such as polymerization of methyl acrylate.

- Purification Techniques: Column chromatography remains the gold standard for purity; however, recrystallization methods are under investigation for scale-up.

Summary Table of Preparation Parameters

| Step | Parameter | Typical Range / Value | Notes |

|---|---|---|---|

| Deprotonation | Base amount | 1.0–1.2 equivalents relative to amine | Ensures complete deprotonation |

| Addition | Methyl acrylate amount | 1.0–1.2 equivalents | Slight excess to drive reaction |

| Solvent | Type | DMF, DMSO, ethanol | Depends on scale and purification |

| Temperature | Reaction temperature | 25–50 °C | Avoids acrylate polymerization |

| Time | Reaction duration | 8–24 hours | Monitored by TLC or HPLC |

| Purification | Method | Column chromatography, recrystallization | Achieves >95% purity |

| Yield | Product yield | 70–90% | Depends on scale and optimization |

化学反応の分析

Oxidation Reactions

The amino and methoxy groups are primary sites for oxidation.

Mechanistic Notes :

-

The amino group oxidizes to nitroso intermediates under mild conditions, progressing to nitro derivatives with stronger oxidants.

-

Methoxy demethylation via Lewis acids like BBr₃ proceeds through electrophilic cleavage of the C–O bond .

Reduction Reactions

The acrylate ester and aromatic ring are reducible sites.

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Acrylate reduction | LiAlH₄ (THF, 0°C) | Allylic alcohol |

| Pyridine ring hydrogenation | H₂/Pd-C (EtOH, 25°C) | Piperidine derivative |

Key Observations :

-

LiAlH₄ selectively reduces the α,β-unsaturated ester to an alcohol without affecting the pyridine ring .

-

Catalytic hydrogenation saturates the pyridine ring, forming a piperidine structure.

Substitution Reactions

The methoxy and amino groups participate in nucleophilic substitutions.

| Site | Reagents/Conditions | Products Formed |

|---|---|---|

| Methoxy group | H₂O/H⁺ (reflux) | Hydroxypyridine derivative |

| Amino group | Ac₂O (pyridine, 25°C) | Acetamide derivative |

Mechanistic Pathways :

-

Methoxy hydrolysis proceeds via acid-catalyzed SN2 mechanism.

-

Amino acetylation occurs under mild conditions due to the nucleophilic NH₂ group.

Cycloaddition and Cross-Coupling

The acrylate moiety enables [4+2] cycloadditions, while the pyridine ring participates in cross-coupling.

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Diels-Alder reaction | Maleic anhydride (Δ, toluene) | Bicyclic lactone |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, ArB(OH)₂ (THF, 80°C) | Biaryl derivatives |

Notable Features :

-

The electron-deficient acrylate acts as a dienophile in Diels-Alder reactions .

-

Suzuki coupling at the pyridine C-4 position is facilitated by nickel or palladium catalysts .

Functional Group Interconversion

The acrylate ester undergoes hydrolysis and transesterification.

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Ester hydrolysis | NaOH (H₂O/EtOH, reflux) | Carboxylic acid |

| Transesterification | MeONa (MeOH, 25°C) | Methyl ester (no net change) |

Kinetic Insights :

-

Base hydrolysis follows second-order kinetics, with rate dependence on [OH⁻].

Comparative Reactivity Table

| Functional Group | Reaction Susceptibility | Preferred Conditions |

|---|---|---|

| Amino (-NH₂) | Acylation, oxidation, diazotization | Mild bases, low-temperature oxidants |

| Methoxy (-OCH₃) | Demethylation, nucleophilic substitution | Strong acids/Lewis acids |

| Acrylate (COOR) | Reduction, hydrolysis, cycloaddition | Hydride donors, polar protic solvents |

科学的研究の応用

Organic Synthesis

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for creating derivatives with specific functionalities.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity, making it a potential candidate for drug development. The amino group enhances solubility and reactivity, which is advantageous for designing pharmaceuticals targeting specific biological pathways .

Case Study:

A study explored the synthesis of derivatives from this compound that demonstrated anti-inflammatory properties in vitro. These derivatives showed promise in modulating the activity of enzymes involved in inflammatory responses.

Materials Science

This compound is also utilized in the formulation of radiation-curable inks and coatings. Its acrylate functionality allows it to participate in polymerization processes under UV light, leading to the development of durable materials suitable for various industrial applications .

作用機序

The mechanism of action of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and acrylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

類似化合物との比較

Structural and Physicochemical Comparison

*PSA and LogP estimated based on structural analogs.

Key Differences and Implications

Substituent Effects: The amino group in the target compound enhances hydrogen-bonding capacity (higher PSA) compared to methoxy or bromo substituents, improving solubility in polar solvents . Bromo-substituted analogs (e.g., CAS 1138443-99-8) exhibit higher molecular weights and LogP values, favoring lipophilicity and utility in cross-coupling reactions (e.g., Suzuki-Miyaura) . Methoxy groups (e.g., CAS 1000896-01-4) reduce reactivity compared to amino groups but improve metabolic stability in drug design .

Positional Isomerism: The amino group at position 3 in the target compound versus position 2 in CAS 1203500-12-2 alters electronic distribution, affecting nucleophilic reactivity and binding affinity in biological systems .

Commercial Accessibility :

- The target compound’s discontinued status contrasts with the availability of halogenated or methoxy derivatives, which are more commonly used in industrial research .

生物活性

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate (MAMPA) is a compound that has drawn attention in recent years for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

MAMPA has the molecular formula and a molecular weight of approximately 246.26 g/mol. The compound features an amino group, a methoxy group, and an acrylate functional group attached to a pyridine ring, which enhances its reactivity and biological interactions.

1. Antimicrobial Activity

MAMPA has shown promising antimicrobial properties against various bacterial strains. Preliminary studies suggest that its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Antitumor Properties

Research indicates that MAMPA exhibits significant antitumor activity by inhibiting tumor cell proliferation. Specific studies have demonstrated that it can interfere with cell cycle progression and induce apoptosis in cancer cells.

3. Enzyme Inhibition

MAMPA has potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism. This inhibition can lead to reduced tumor growth and altered metabolic pathways in cancer cells.

The biological activity of MAMPA is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The acrylate moiety plays a crucial role in binding interactions, potentially leading to modulation of enzyme activities or receptor functions.

Key Mechanisms Identified:

- Enzyme Inhibition: MAMPA may inhibit key enzymes involved in cancer metabolism.

- Cell Cycle Arrest: Observations indicate that it causes cell cycle arrest at the G2/M phase in various cancer cell lines.

- Induction of Apoptosis: The compound promotes apoptosis through caspase activation pathways.

Summary of Biological Activities

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of MAMPA, revealing that modifications to the amino or methoxy groups significantly influence its biological activity. For example, compounds with different substitutions on the pyridine ring have been compared to assess their efficacy against specific cancer types or microbial infections.

- Antitumor Study : A study involving human prostate cancer cell lines showed that MAMPA effectively inhibited cell growth at concentrations as low as 10 µM, demonstrating a concentration-dependent response similar to established anticancer drugs like MDV3100 .

- Microbial Resistance : Another research effort examined MAMPA's potential in overcoming microbial resistance. Results indicated that the compound could enhance the efficacy of existing antibiotics when used in combination therapies .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves functionalization of a pyridine core. A plausible route includes:

- Step 1: Halogenation (e.g., bromination or iodination) at the pyridine ring’s reactive position, as seen in analogs like 4-Iodo-5-methoxypyridin-3-amine .

- Step 2: Nucleophilic amination using NH₃ or protected amines to introduce the 3-amino group.

- Step 3: Acrylate esterification via Mitsunobu or base-mediated coupling (e.g., DBU, as used in esterification of related acrylates ).

Key Variables Affecting Yield:

- Catalyst Choice: DBU enhances esterification efficiency but may require strict anhydrous conditions.

- Temperature: Elevated temperatures (50–80°C) improve reaction rates but risk side reactions with the amino group.

- Protection/Deprotection: Use of tert-butyl carbamate (Boc) groups, as in tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate , prevents unwanted side reactions during synthesis.

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) reported for this compound across studies?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects: Deuterated solvents (DMSO-d₆ vs. CDCl₃) alter chemical shifts. For example, the methoxy group’s δ ~3.8 ppm in DMSO-d₆ may split in polar solvents.

- Tautomerism: The amino and acrylate groups may participate in keto-enol or imine tautomerism, requiring 2D NMR (e.g., COSY, HSQC) to confirm assignments .

- Impurity Peaks: Trace solvents or starting materials (e.g., tert-butyl derivatives) can obscure signals. High-resolution mass spectrometry (HRMS) validates molecular ion purity .

Validation Protocol:

- Compare data with structurally similar compounds, such as (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate , adjusting for substituent effects.

- Use computational tools (e.g., DFT-based NMR prediction) to model expected shifts.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC-PDA: Quantifies purity (>95%) and detects UV-active impurities (λ ~260–280 nm for pyridine/acrylate chromophores) .

- ¹H/¹³C NMR: Assigns key signals:

- Pyridine protons (δ 6.5–8.5 ppm, multiplicity depends on substitution).

- Methoxy singlet (δ ~3.8 ppm) and acrylate olefinic protons (δ ~6.2–7.0 ppm, J = 16 Hz for trans-configuration) .

- HRMS: Confirms molecular ion ([M+H]⁺ for C₁₀H₁₂N₂O₃: calculated 209.0926) and rules out adducts .

Advanced: What strategies optimize the stability of this compound under storage and reaction conditions?

Methodological Answer:

- Storage:

- Reaction Stability:

Advanced: How can the amino and acrylate functional groups in this compound be leveraged for further derivatization in drug discovery?

Methodological Answer:

- Amino Group:

- Acylation: React with activated esters (e.g., NHS-esters) to form amides.

- Suzuki Coupling: Use Pd catalysts to introduce aryl/heteroaryl groups, as seen in tert-butyl-protected analogs .

- Acrylate Ester:

Basic: What are the documented challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification: Column chromatography is inefficient at scale; switch to recrystallization (e.g., using EtOAc/hexane) or fractional distillation.

- Amination Side Reactions: Competing dimerization or over-alkylation may occur. Use excess NH₃ (for SNAr) or flow chemistry to control stoichiometry .

- Cost of Halogenated Intermediates: Substitute bromine with cheaper chlorine in early steps, though reactivity adjustments are needed .

Advanced: How do structural analogs of this compound inform its potential biological targets or mechanisms?

Methodological Answer:

- Pyridine Core: Analogous compounds (e.g., 4-Iodo-5-methoxypyridin-3-amine) show kinase inhibition or antimicrobial activity, suggesting target overlap .

- Acrylate Motif: (E)-configured acrylates in hybrid molecules (e.g., ferulic acid-quercetin derivatives) exhibit antioxidant and anti-inflammatory effects, implying ROS scavenging potential .

- Validation: Perform molecular docking against conserved kinase domains (e.g., EGFR or MAPK) using software like AutoDock Vina.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。